molecular formula C11H12O2 B1517717 (1R,2R)-2-o-tolylcyclopropanecarboxylic acid CAS No. 705250-88-0

(1R,2R)-2-o-tolylcyclopropanecarboxylic acid

Cat. No. B1517717
CAS RN: 705250-88-0
M. Wt: 176.21 g/mol
InChI Key: JLTWVSDENGCCEJ-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R,2R)-2-o-tolylcyclopropanecarboxylic acid” (OTC) is a cyclopropanecarboxylic acid derivative. It has a molecular formula of C11H12O2 and a molecular weight of 176.21 g/mol. It is used in the preparation of Tetrahydroisoquinolines as prostaglandin D2 receptor modulators useful in treatment and prevention of prostaglandin-mediated diseases .

Scientific Research Applications

Asymmetric Synthesis

Enantiomerically pure cyclopropane analogs of amino acids, such as (1R,2R)-2-o-tolylcyclopropanecarboxylic acid, are vital in asymmetric synthesis, a fundamental aspect of drug development. For instance, the constrained cyclopropane analog of phenylalanine has been synthesized with high efficiency and stereoselectivity, showcasing its potential in producing optically pure compounds on a multigram scale (Jiménez et al., 2001). Similarly, the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid highlights its pharmaceutical significance, particularly in developing hepatitis C virus protease inhibitors (Sato et al., 2016).

Biocatalysis

The compound has also been used in biocatalysis to develop new, efficient whole-cell biocatalysts. A study involving Sphingomonas aquatilis demonstrated its effectiveness in asymmetrically synthesizing (1R,2S)-N-Boc-vinyl-ACCA ethyl ester, an intermediate in hepatitis C virus NS3/4A protease inhibitors (Zhu et al., 2018). This showcases the compound's role in facilitating the synthesis of complex molecules in a stereocontrolled manner.

Enantiomer Separation

In chromatography, the compound's analogs have been used for the enantioseparation of chrysanthemic acid and its halogen-substituted analogs, highlighting its potential in analytical chemistry for separating and studying the properties of enantiomers (Dondi et al., 1999).

properties

IUPAC Name

(1R,2R)-2-(2-methylphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-4-2-3-5-8(7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTWVSDENGCCEJ-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H]2C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653424
Record name (1R,2R)-2-(2-Methylphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-o-tolylcyclopropanecarboxylic acid

CAS RN

705250-88-0
Record name (1R,2R)-2-(2-Methylphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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